2-(Bromomethyl)-6-mercaptobenzo[d]oxazole
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Overview
Description
2-(Bromomethyl)-6-mercaptobenzo[d]oxazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-mercaptobenzo[d]oxazole typically involves the bromination of 6-mercaptobenzo[d]oxazole. One common method includes the reaction of 6-mercaptobenzo[d]oxazole with bromomethylating agents under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane or chloroform, and a base like triethylamine to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-6-mercaptobenzo[d]oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzo[d]oxazole derivatives, sulfoxides, sulfones, and reduced alcohols or amines .
Scientific Research Applications
2-(Bromomethyl)-6-mercaptobenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-6-mercaptobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can result in the inhibition of enzyme function or the activation of signaling pathways, depending on the specific target .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-6-mercaptobenzo[d]oxazole
- 2-(Iodomethyl)-6-mercaptobenzo[d]oxazole
- 2-(Methylthio)-6-mercaptobenzo[d]oxazole
Uniqueness
2-(Bromomethyl)-6-mercaptobenzo[d]oxazole is unique due to its bromomethyl group, which provides distinct reactivity compared to its chloro, iodo, and methylthio analogs. The bromomethyl group is more reactive in substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H6BrNOS |
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Molecular Weight |
244.11 g/mol |
IUPAC Name |
2-(bromomethyl)-1,3-benzoxazole-6-thiol |
InChI |
InChI=1S/C8H6BrNOS/c9-4-8-10-6-2-1-5(12)3-7(6)11-8/h1-3,12H,4H2 |
InChI Key |
UFRGUHGQTRGPKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S)OC(=N2)CBr |
Origin of Product |
United States |
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